5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone
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Overview
Description
5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, a p-tolyl group, and a propynyloxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone typically involves the reaction of 3-(p-tolyl)-2-oxazolidinone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propynyloxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Scientific Research Applications
5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The propynyloxymethyl group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Tolyl)-2-oxazolidinone
- 5-(Hydroxymethyl)-3-(p-tolyl)-2-oxazolidinone
- 5-(Methoxymethyl)-3-(p-tolyl)-2-oxazolidinone
Uniqueness
5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone is unique due to the presence of the propynyloxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
23598-50-7 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H15NO3/c1-3-8-17-10-13-9-15(14(16)18-13)12-6-4-11(2)5-7-12/h1,4-7,13H,8-10H2,2H3 |
InChI Key |
QQJPZBXPHGVDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)COCC#C |
Origin of Product |
United States |
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